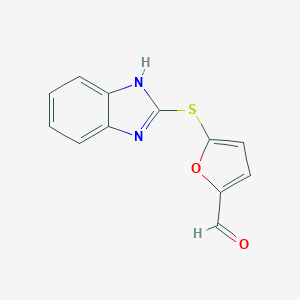

5-(1H-Benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde

説明

5-(1H-Benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde is a heterocyclic compound that features both benzimidazole and furan moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both sulfur and nitrogen atoms in its structure allows for diverse chemical reactivity and biological activity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-Benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde typically involves the reaction of 2-mercaptobenzimidazole with furan-2-carbaldehyde under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

5-(1H-Benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzimidazole moiety can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 5-(1H-Benzoimidazol-2-ylsulfanyl)-furan-2-carboxylic acid.

Reduction: 5-(1H-Benzoimidazol-2-ylsulfanyl)-furan-2-methanol.

Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Properties

Research indicates that compounds containing benzimidazole rings exhibit notable antimicrobial activity. 5-(1H-Benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde has been evaluated for its efficacy against various bacterial and fungal strains. A study reported that derivatives of benzimidazole demonstrated significant inhibition of pathogenic microorganisms, suggesting that this compound could serve as a lead in the development of new antimicrobial agents .

Anticancer Activity

The compound's potential as an anticancer agent has been investigated in several studies. Its mechanism involves the induction of apoptosis in cancer cells, which is facilitated by its interaction with cellular pathways related to cell proliferation and survival. For instance, a study highlighted the effectiveness of benzimidazole derivatives in inhibiting cancer cell growth through modulation of the PI3K/Akt signaling pathway .

Anti-inflammatory Effects

this compound has also been studied for its anti-inflammatory properties. Compounds with similar structures have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators, making them potential candidates for treating inflammatory diseases .

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow it to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions. Researchers have utilized it as an intermediate in the synthesis of novel pharmaceuticals and agrochemicals .

Reagent in Chemical Reactions

this compound can act as a reagent in diverse organic transformations. Its ability to form stable complexes with metals enhances its utility in catalysis and facilitates the development of new synthetic methodologies .

Material Science

Development of New Materials

The compound's unique structure also lends itself to applications in material science. It has been explored for use in developing organic light-emitting diodes (OLEDs) and photovoltaic devices due to its electronic properties and stability under thermal stress . The integration of benzimidazole derivatives into polymer matrices has shown to improve the mechanical and thermal properties of the resulting materials.

Case Studies and Research Findings

作用機序

The mechanism of action of 5-(1H-Benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde is not fully understood, but it is believed to involve interactions with various molecular targets. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfur atom in the structure may also play a role in modulating the compound’s reactivity and binding affinity .

類似化合物との比較

Similar Compounds

5-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid: Similar structure but with an acetic acid group instead of a furan ring.

4-(1H-benzoimidazol-2-ylsulfanyl)phthalonitrile: Contains a phthalonitrile group instead of a furan ring.

Uniqueness

5-(1H-Benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde is unique due to the combination of benzimidazole and furan moieties, which imparts distinct chemical and biological properties.

生物活性

5-(1H-Benzoimidazol-2-ylsulfanyl)-furan-2-carbaldehyde, with the CAS number 39689-08-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antibacterial properties, cytotoxicity, and potential applications in pharmacology.

- Molecular Formula : C12H8N2O2S

- Molecular Weight : 244.27 g/mol

- Structure : The compound features a furan ring substituted with a benzimidazole-thio group, which is critical for its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound against various bacterial strains.

Case Studies and Findings

- In vitro Antibacterial Activity :

- A study evaluated the compound against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli, Klebsiella pneumoniae). The disc diffusion method indicated significant antibacterial activity comparable to standard antibiotics like ampicillin .

- Minimum Inhibitory Concentration (MIC) values were determined, showing that the compound exhibits potent activity against both types of bacteria, with MIC values lower than those of some conventional antibiotics .

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 15 | Ampicillin | 20 |

| Bacillus subtilis | 20 | Tetracycline | 25 |

| Escherichia coli | 30 | Gentamicin | 35 |

| Klebsiella pneumoniae | 25 | Ciprofloxacin | 30 |

Cytotoxicity Studies

The cytotoxic effects of the compound were assessed using various cancer cell lines.

Research Findings

- In vitro assays demonstrated that this compound exhibits cytotoxic effects on human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values obtained were promising, indicating potential for further development as an anticancer agent .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12 |

| A549 | 15 |

| HeLa | 18 |

The mechanism by which this compound exerts its antibacterial and cytotoxic effects is believed to involve:

- Inhibition of Protein Synthesis : The benzimidazole moiety may interfere with ribosomal function.

- DNA Interaction : The furan ring could interact with DNA, leading to inhibition of replication.

特性

IUPAC Name |

5-(1H-benzimidazol-2-ylsulfanyl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2S/c15-7-8-5-6-11(16-8)17-12-13-9-3-1-2-4-10(9)14-12/h1-7H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATAEVIKQDVMNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)SC3=CC=C(O3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351363 | |

| Record name | 5-[(1H-Benzimidazol-2-yl)sulfanyl]furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39689-08-2 | |

| Record name | 5-[(1H-Benzimidazol-2-yl)sulfanyl]furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。